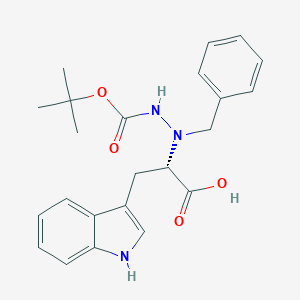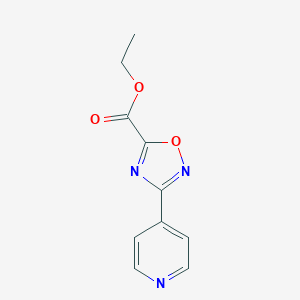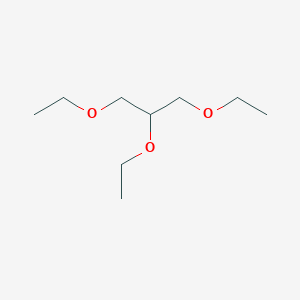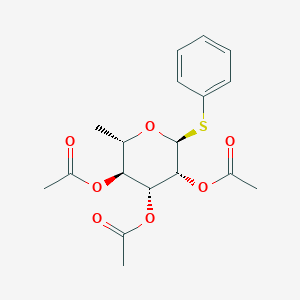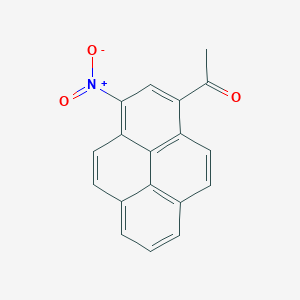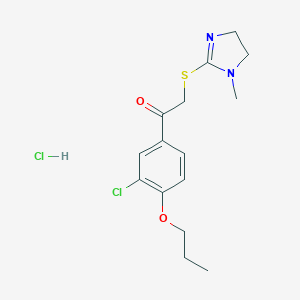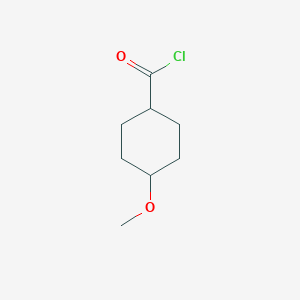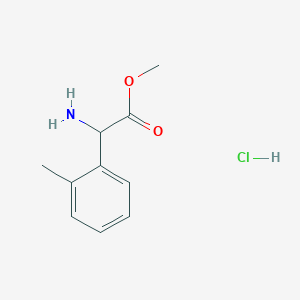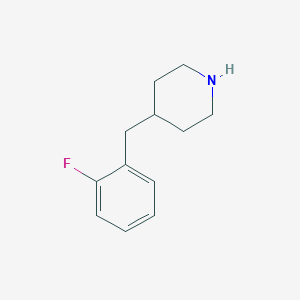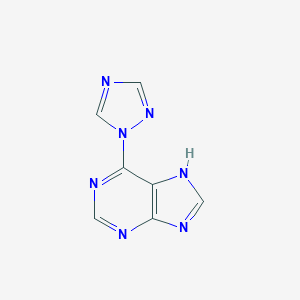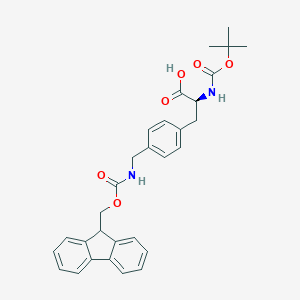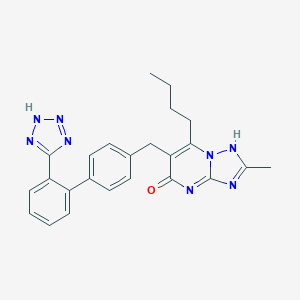
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development.
Mechanism Of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical And Physiological Effects
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties. The compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments include its high yield and purity. The compound has also been shown to have a wide range of potential applications, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
Future Directions
For the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- include further studies on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound could also be studied for its potential use in treating other diseases and conditions such as cancer, diabetes, and cardiovascular disease. In addition, further research could be conducted on the mechanism of action of the compound to better understand its effects on the body. Finally, the synthesis method could be optimized to improve yield and purity, making it more accessible for researchers.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-butyl-2-methyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one with 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carbonitrile. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The yield of the compound is generally high, and the purity can be improved by using different purification techniques.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential application in drug development. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have antibacterial and antifungal properties.
properties
CAS RN |
168152-83-8 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C24H24N8O |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-butyl-2-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-4-9-21-20(23(33)26-24-25-15(2)29-32(21)24)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)22-27-30-31-28-22/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
InChI Key |
RNCQLNRHFQXNSH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



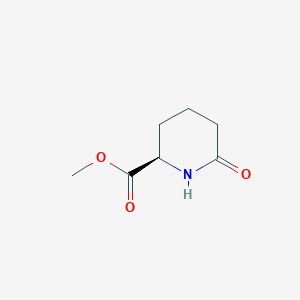
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
